molecular formula C5H8O5 B027593 (S)-2-Hydroxysuccinic Acid Methyl Ester CAS No. 66212-45-1

(S)-2-Hydroxysuccinic Acid Methyl Ester

Cat. No.: B027593
CAS No.: 66212-45-1
M. Wt: 148.11 g/mol
InChI Key: RTSODCRZYKSCLO-VKHMYHEASA-N
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Description

Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxysuccinic Acid Methyl Ester typically involves the esterification of (S)-2-hydroxysuccinic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

(S)-2-Hydroxysuccinic Acid+MethanolH2SO4(S)-2-Hydroxysuccinic Acid Methyl Ester+Water\text{(S)-2-Hydroxysuccinic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} (S)-2-Hydroxysuccinic Acid+MethanolH2​SO4​​(S)-2-Hydroxysuccinic Acid Methyl Ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxysuccinic Acid Methyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to (S)-2-hydroxysuccinic acid and methanol in the presence of an acid or base.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a keto ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: (S)-2-Hydroxysuccinic acid and methanol.

    Oxidation: Keto ester.

    Reduction: Corresponding alcohol.

Scientific Research Applications

(S)-2-Hydroxysuccinic Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of flavors, fragrances, and biodegradable polymers.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxysuccinic Acid Methyl Ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The ester group can undergo hydrolysis to release the active (S)-2-hydroxysuccinic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-Hydroxybutanoate: The enantiomer of (S)-2-Hydroxysuccinic Acid Methyl Ester, with similar chemical properties but different biological activities.

    Ethyl (S)-2-Hydroxybutanoate: An ester with a similar structure but an ethyl group instead of a methyl group.

    Methyl 3-Hydroxybutanoate: A structural isomer with the hydroxyl group on the third carbon instead of the second.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different interactions with biological molecules compared to its enantiomer or structural isomers. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3S)-3-hydroxy-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSODCRZYKSCLO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566614
Record name (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66212-45-1
Record name (3S)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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